molecular formula C11H12O B1293843 7-Methyl-1-tetralone CAS No. 22009-37-6

7-Methyl-1-tetralone

Cat. No. B1293843
CAS RN: 22009-37-6
M. Wt: 160.21 g/mol
InChI Key: GGMYZZBVIWUXEC-UHFFFAOYSA-N
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Description

7-Methyl-1-tetralone is a chemical compound that belongs to the tetralone family, which are ketones derived from tetralin (1,2,3,4-tetrahydronaphthalene). Tetralones are of significant interest in organic chemistry due to their utility as intermediates in the synthesis of various natural products, pharmaceuticals, and other complex organic molecules. Although the provided papers do not directly discuss 7-Methyl-1-tetralone, they do provide insights into the synthesis and properties of closely related tetralone derivatives, which can be informative for understanding the chemistry of 7-Methyl-1-tetralone.

Synthesis Analysis

The synthesis of tetralone derivatives typically involves the formation of the tetralin ring system followed by the introduction of functional groups at specific positions on the ring. For instance, the synthesis of 6,7-Dimethoxy-2-tetralone starts from 3,4-dimethoxyphenylacetic acid and involves steps such as ring iodination, Heck cross-coupling, and Dieckmann condensation . Similarly, the synthesis of 7,8-Dimethoxy-2-tetralone involves a concise route that has been optimized for better yields compared to previous methods . The synthesis of 7-methoxy-8-methyl-1-tetralone is achieved through bromination, reduction, and protection steps, followed by methylation, deprotection, and oxidation . These methods highlight the versatility of synthetic approaches that can be adapted for the synthesis of 7-Methyl-1-tetralone.

Molecular Structure Analysis

The molecular structure of tetralone derivatives is characterized by a fused bicyclic ring system consisting of a benzene ring and a cyclohexanone ring. The position and nature of substituents on the tetralone core can significantly influence the chemical behavior and reactivity of these compounds. For example, the presence of methoxy groups in 7,8-Dimethoxy-2-tetralone makes it a valuable intermediate in the synthesis of complex molecules . The stereochemistry of substituted tetralones, as seen in the synthesis of cis- and trans-3a,9b-dimethyl derivatives from 6-methoxy-1-tetralone, is also crucial for the synthesis of target molecules like triterpenes .

Chemical Reactions Analysis

Tetralone derivatives undergo various chemical reactions that are essential for their transformation into more complex structures. The Friedel–Crafts cyclisation is one such reaction, which has been used to synthesize 7-methoxy-8-methyl-1-tetralone from isomeric bromo- and chloro-acid mixtures . The influence of halogens on the cyclisation process is an important consideration in these reactions. Additionally, catalytic dehalogenation is employed to remove halogen atoms from the tetralone ring, further demonstrating the diverse reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetralone derivatives are influenced by their molecular structure. Substituents like methoxy, methyl, and halogen atoms can affect properties such as solubility, melting point, and reactivity. While the provided papers do not explicitly discuss the physical properties of 7-Methyl-1-tetralone, they do provide information on the synthesis and structural characterization of related compounds, which can be used to infer some of the properties of 7-Methyl-1-tetralone. For instance, the presence of electron-donating or electron-withdrawing groups can impact the acidity of the ketone and the nucleophilicity of the aromatic ring .

Scientific Research Applications

Synthesis and Chemical Modification

7-Methyl-1-tetralone has been a subject of interest in the field of organic synthesis and chemical modification. For instance, the synthesis of 7-methoxy-8-methyl-α-tetralone was achieved through a series of steps including bromination, reduction, and protection, followed by methylation, deprotection, and oxidation (Poon & Banerjee, 2009). Similarly, an efficient synthesis method was developed for 5-hydroxy-6-methoxy-1-tetralone and its regioisomers, which are considered versatile building blocks for biologically relevant molecules (Ghatak et al., 2003).

Biological and Pharmacological Research

7-Methyl-1-tetralone has also been explored for its biological and pharmacological properties. For example, derivatives of 7-methyl-1-tetralone, specifically new tetralone acids, were synthesized as analogues of podophyllotoxin and evaluated for their antimitotic activity. These studies have shown varied levels of antimitotic activity, suggesting potential therapeutic applications (Shivakumar et al., 2014).

Applications in Cancer Research

In the context of cancer research, 7-methoxy-1-tetralone was studied for its effects on hepatocellular carcinoma (HCC) cells. The compound demonstrated significant anti-proliferative and anti-migratory effects in HCC cells, inducing apoptosis and affecting various cellular pathways. This highlights its potential as a therapeutic agent in cancer treatment (Wen et al., 2020).

Analytical Chemistry Applications

7-Methyl-1-tetralone has also been a subject in analytical chemistry. A method for the high-performance liquid chromatography determination of 7-methoxy-1-tetralone was established, providing a tool for accurate and reproducible analysis of this compound and its related substances (Yang Jian-yun, 2011).

Safety And Hazards

The safety data sheet suggests that 7-Methyl-1-tetralone should be handled with care. It should not be inhaled, ingested, or come into contact with skin or eyes . It should be used only under a chemical fume hood and personal protective equipment should be worn .

properties

IUPAC Name

7-methyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMYZZBVIWUXEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066747
Record name 1(2H)-Naphthalenone, 3,4-dihydro-7-methyl-
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Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

7-Methyl-1-tetralone

CAS RN

22009-37-6
Record name 7-Methyl-1-tetralone
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Record name 7-Methyltetralone
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Record name 7-Methyl-1-tetralone
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Record name 1(2H)-Naphthalenone, 3,4-dihydro-7-methyl-
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Record name 1(2H)-Naphthalenone, 3,4-dihydro-7-methyl-
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Record name 3,4-dihydro-7-methylnaphthalen-1(2H)-one
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Record name 7-METHYLTETRALONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
DV Awale - ijrbat.in
… 5methoxy-7-methyl-1-tetralone Polyphosphoric acid (PPA) was prepared by using … 5-methyl-7-methoxy-1-tetralone as a major product and 5-methoxy-7-methyl-1tetralone in minor …
Number of citations: 0 ijrbat.in
RB Mane, GSK Rao - Journal of the Chemical Society, Perkin …, 1975 - pubs.rsc.org
… Treatment of the lactone mixture with polyphosphoric acid furnished in high yield 4-isopropyl-7-methyl-1 -tetralone (VIII), identified by independent synthesis. This cyclization involves …
Number of citations: 1 pubs.rsc.org
AJ Kadam, UK Baraskar, RB Mane - 2000 - nopr.niscpr.res.in
… 14 of tetralin 7 furnished 6methoxy-7-methyl-1-tetralone 8. Grignard reaction of the tetralone 8 with the isopropylmagnesium iodide furnished 6-methoxy-7 -methyl-1-isopropyltetralol 9 …
Number of citations: 5 nopr.niscpr.res.in
DV Awale - 1998 - ir.unishivaji.ac.in
… The acid (5.5) was cyclised with polyphosphoric acid9 to give 5-methyl-7methoxy-l-tetralone (5.6) as major component along with small amount of 5methoxy-7-methyl-1 -tetralone (5.7). …
Number of citations: 0 ir.unishivaji.ac.in
RA Reed - Journal of the Chemical Society (Resumed), 1945 - pubs.rsc.org
… -, and dimethydydrobenz-acridones have been prepared by condensation of the five methylanthranilic acids with 2- and 3-methylcycZohexanone, 1-tetralone, and 7-methyl1-tetralone at …
Number of citations: 0 pubs.rsc.org
RP Barone - 1953 - search.proquest.com
… crystalline product was obtained which analyzed for C^gH-jyNO and its melting point differed by two degrees from that of the base obtained from the reaction with 7-methyl-1-tetralone. A …
Number of citations: 2 search.proquest.com
H Chang, DG Morrell - Journal of Chemical and Engineering Data, 1985 - ACS Publications
Solubilities In supercritical carbon dioxide at 308 K over a pressure range of 80-280 bar were measured for two sets of Isomers: methoxy-1-tetralone and methyl nitrobenzoate. …
Number of citations: 90 pubs.acs.org
JM Springer, JM Springer, CW Hinman… - The Journal of …, 1971 - ACS Publications
… has been reported for the following dehydrogenations: 1-tetralone with Se4a or S,4b 3-methyl-l-tetralone with Se40|d or S,4d 6-methyl1-tetralone with Pd/C,4e 7-methyl- 1-tetralone with …
Number of citations: 6 pubs.acs.org
MS Newman - Journal of the American Chemical Society, 1940 - ACS Publications
… A new method for effecting pinacolic reduction made possible theover-all conversion of 7-methyl1-tetralone, I, to the diene, II, in 75-85% yields. This remarkably high yield in …
Number of citations: 69 pubs.acs.org
AJM Wenham, JS Whitehurst - Journal of the Chemical Society …, 1957 - pubs.rsc.org
… alcohol was prepared by adding 7-methyl-1-tetralone (10 g.) in ether (100 ml.) to a gently refluxing solution of lithium aluminium hydride (1.0 g.) in ether (100 ml.) during 20 min. After …
Number of citations: 0 pubs.rsc.org

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